3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
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Overview
Description
3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrole moiety, and a pyridinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinyl and pyridinylmethanone intermediates, followed by their coupling with the hexahydropyrrolo[3,4-c]pyrrole core.
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Step 1: Synthesis of Pyridazinyl Intermediate
- React 6-tert-butylpyridazine with a suitable halogenating agent (e.g., bromine) to introduce a halogen atom at the 3-position.
- Use a palladium-catalyzed cross-coupling reaction to attach the halogenated pyridazine to a suitable nucleophile, forming the pyridazinyl intermediate.
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Step 2: Synthesis of Pyridinylmethanone Intermediate
- React 4-pyridinecarboxaldehyde with a suitable reducing agent (e.g., sodium borohydride) to form the corresponding alcohol.
- Oxidize the alcohol to the corresponding ketone using an oxidizing agent (e.g., PCC).
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Step 3: Coupling Reaction
- Couple the pyridazinyl intermediate with the pyridinylmethanone intermediate using a suitable coupling reagent (e.g., EDCI) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the pyridazinyl and pyridinylmethanone moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction
- Reduction reactions can be performed on the carbonyl group of the pyridinylmethanone moiety using reducing agents like lithium aluminum hydride or sodium borohydride.
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Substitution
- The compound can participate in substitution reactions, especially at the pyridazinyl group. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and PCC.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Formation of oxidized derivatives at the pyridazinyl and pyridinylmethanone moieties.
Reduction: Formation of reduced derivatives, such as alcohols from ketones.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
- It serves as a ligand in coordination chemistry for the development of metal complexes.
Biology
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the design of enzyme inhibitors and receptor modulators.
Medicine
- The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
- It is used in drug discovery and development as a lead compound for new pharmaceuticals.
Industry
- The compound is used in the development of advanced materials, such as polymers and coatings.
- It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. It may also interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone
- [2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone
Uniqueness
- The unique combination of the pyridazinyl, hexahydropyrrolo[3,4-c]pyrrole, and pyridinylmethanone moieties distinguishes this compound from its analogs.
- The specific positioning of the functional groups contributes to its distinct chemical reactivity and biological activity.
- The compound’s structural complexity and versatility make it a valuable subject for research and development in various scientific fields.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-20(2,3)17-4-5-18(23-22-17)24-10-15-12-25(13-16(15)11-24)19(26)14-6-8-21-9-7-14/h4-9,15-16H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUGIQMBDUOLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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